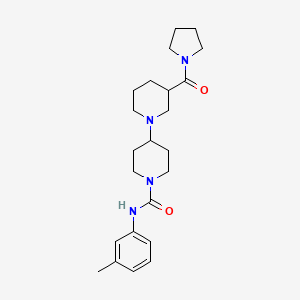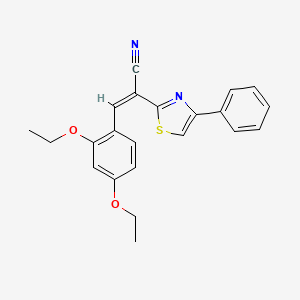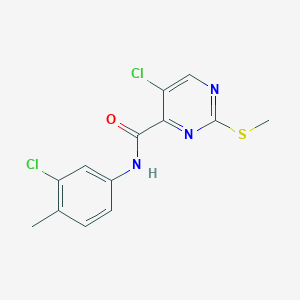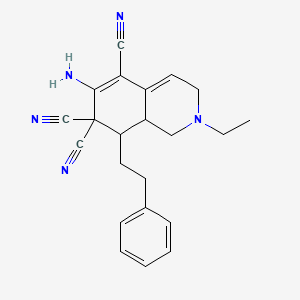
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide involves its interaction with various molecular targets in the body. It has been found to bind to the mu-opioid receptor, which is responsible for the regulation of pain perception. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Furthermore, it has been found to exhibit cytotoxic activity against cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain perception and inflammation in animal models. Additionally, it has been found to exhibit cytotoxic activity against various cancer cell lines. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide in lab experiments include its potent pharmacological activity, low toxicity, and well-defined mechanism of action. Additionally, it has been found to exhibit promising activity in various disease models. However, the limitations of using this compound in lab experiments include its high cost of synthesis, limited availability, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide. These include the investigation of its potential use in the treatment of various diseases such as cancer, neurological disorders, and chronic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for its activity. Furthermore, the development of more efficient and cost-effective methods for the synthesis of this compound is needed to facilitate its use in future research.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide involves the reaction of 1,4'-bipiperidine-1-carboxylic acid with N-(3-methylphenyl)-N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through the addition of a suitable solvent and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit promising activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-18-6-4-8-20(16-18)24-23(29)26-14-9-21(10-15-26)27-13-5-7-19(17-27)22(28)25-11-2-3-12-25/h4,6,8,16,19,21H,2-3,5,7,9-15,17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSBRJWQRCXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
